![molecular formula C8H12BNO4 B594975 5-(Dimethoxymethyl)pyridine-3-boronic acid CAS No. 1256346-31-2](/img/structure/B594975.png)
5-(Dimethoxymethyl)pyridine-3-boronic acid
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Overview
Description
5-(Dimethoxymethyl)pyridine-3-boronic acid is a chemical compound with the molecular formula C8H12BNO4 . It is a white to off-white powder .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC1=CN=CC(=C1)B(O)O . This indicates that the compound contains a pyridine ring with a boronic acid group and a dimethoxymethyl group attached.Scientific Research Applications
Catalysis and Synthesis
Boronic acids, including pyridine-derived boronic acids, are pivotal in catalysis and organic synthesis. They are known for their role in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This process is crucial for synthesizing complex organic molecules, pharmaceuticals, and polymers. The versatility of boronic acids in these reactions allows for the creation of a vast array of chemical structures, potentially including derivatives of 5-(Dimethoxymethyl)pyridine-3-boronic acid for advanced material or drug synthesis (Plescia & Moitessier, 2020).
Material Science
In material science, boronic acids are used to modify surface properties and create functional materials. For instance, they can be employed to fabricate sensors and organic light-emitting diodes (OLEDs). The ability of boronic acids to form stable complexes with various substances makes them ideal for sensing applications, especially in detecting glucose levels, which is crucial for diabetes management. Additionally, boronic acid derivatives are explored for their potential in OLEDs, offering pathways to more efficient and longer-lasting displays (Squeo & Pasini, 2020).
Medicinal Chemistry
In the realm of medicinal chemistry, boronic acid compounds have been investigated for their therapeutic properties. They are components of several FDA-approved drugs, particularly in treating cancer and bacterial infections. The unique reactivity of boronic acids with biological molecules enables the development of inhibitors that can selectively target enzymes or proteins vital for the survival of cancer cells or bacteria. This specificity makes them valuable candidates for drug development, potentially including derivatives of this compound for novel treatments (Gmeiner, 2020).
Mechanism of Action
Target of Action
5-(Dimethoxymethyl)pyridine-3-boronic acid is a type of boronic acid compound . It is primarily used in the Suzuki-Miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathways involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of complex organic compounds, which can be used in various applications, including pharmaceutical research and development .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of complex organic compounds, contributing to advancements in organic synthesis and pharmaceutical research .
properties
IUPAC Name |
[5-(dimethoxymethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNACDCFMQPHKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(OC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681667 |
Source
|
Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-31-2 |
Source
|
Record name | B-[5-(Dimethoxymethyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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